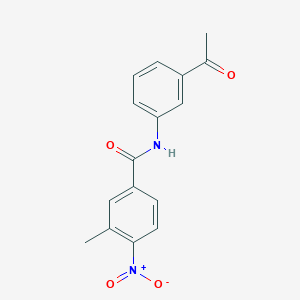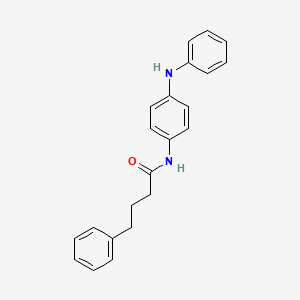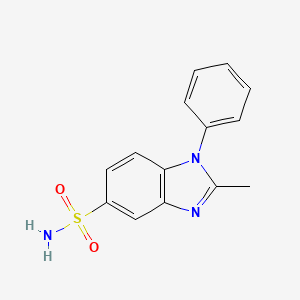
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a methyl group, and a nitro group attached to a benzamide backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-acetylphenylamine with 3-methyl-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: The major product is 3-amino-3-methyl-4-nitrobenzamide.
Reduction: The major product is 3-(hydroxymethyl)-4-nitrobenzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and nitro groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)quinoline-2-carboxamide
These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of acetyl, methyl, and nitro groups in this compound makes it distinct and valuable for specific applications.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-8-13(6-7-15(10)18(21)22)16(20)17-14-5-3-4-12(9-14)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNPBHHPHOLORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(isobutylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5827508.png)
![[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5827514.png)

![Benzaldehyde, 3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B5827521.png)

![N-(2-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5827534.png)
![4-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5827537.png)

![N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B5827582.png)

![[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5827594.png)
